

Application Note: Quantifying Tumor Response to VB-111 Treatment In Vivo

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Compound of Interest		
Compound Name:	Anticancer agent 111	
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Introduction

VB-111 (ofranergene obadenovec) is a first-in-class targeted anti-cancer viral-based gene therapy. It is a non-replicating adenovirus 5 (Ad-5) vector that carries a proprietary murine preproendothelin-1 (PPE-1-3x) promoter, which is specifically activated in angiogenic endothelial cells.[1][2] This promoter drives the expression of a Fas-chimera transgene, leading to targeted apoptosis of the tumor's neovasculature. VB-111 has a dual mechanism of action: it disrupts the tumor blood supply and induces a tumor-directed immune response, characterized by the infiltration of CD8+ T-cells.[3][4][5] Accurate and comprehensive quantification of tumor response to VB-111 is critical for evaluating its efficacy in both preclinical and clinical settings. This document provides detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals.

Mechanism of Action

VB-111's therapeutic effect is achieved through a dual-pronged attack on the tumor microenvironment:

Anti-angiogenic/Vascular Disruption: The Ad-5 vector delivers the genetic payload to
angiogenic endothelial cells. The PPE-1-3x promoter ensures that the Fas-chimera
transgene is expressed exclusively in these cells.[2][6] This expression leads to the
activation of the Fas apoptotic pathway, causing targeted cell death of the tumor's blood
vessel lining, which in turn leads to tumor starvation and necrosis.[6][7]

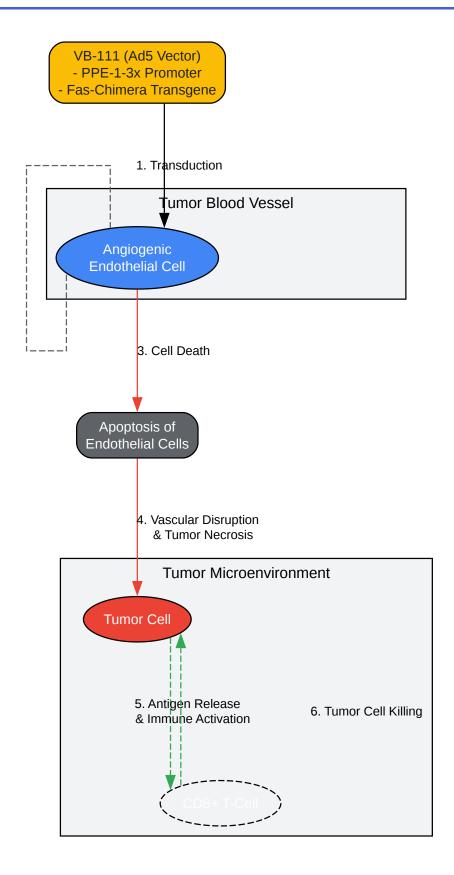


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Induction of Anti-Tumor Immunity: The viral vector itself can act as an immune adjuvant.[2]
 Following the initial vascular disruption and apoptosis of tumor cells, tumor antigens are
 released. This, combined with the viral presence, facilitates an immune response, leading to
 the recruitment and activation of cytotoxic CD8+ T-cells that specifically target and kill cancer
 cells.[5][8] This process can effectively turn immunologically "cold" tumors "hot".[5]





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Caption: Dual mechanism of action of VB-111.



Protocols for Quantifying Preclinical In Vivo Response

Preclinical evaluation of VB-111 has been conducted in various xenograft mouse models, including thyroid, lung, melanoma, and glioblastoma cancers.[1][4]

Protocol 1: Xenograft Tumor Model and Treatment

This protocol describes the establishment of a subcutaneous xenograft model to assess the efficacy of VB-111.

Materials:

- Cancer cell line of interest (e.g., follicular, papillary, or anaplastic thyroid cancer cells)
- Immunocompromised mice (e.g., nude mice)
- Phosphate-Buffered Saline (PBS)
- VB-111 and control virus (e.g., Ad-PPE)
- Calipers

Procedure:

- Culture the selected cancer cell line under appropriate conditions.
- Harvest and resuspend the cells in sterile PBS or an appropriate medium.
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Allow tumors to grow to a palpable size, typically 50-100 mm³.[1]
- Randomly assign mice into treatment and control groups (n=10 per group is common).[1]
- Administer a single intravenous (IV) tail vein injection of VB-111 (e.g., 10¹¹ viral particles in 100 μL) to the treatment group.[1]



- Administer the control virus to the control group using the same method.
- Monitor animal health and tumor size regularly.

Protocol 2: Tumor Volume Measurement

Procedure:

- Measure the tumor dimensions every 3 days using a digital caliper.[1]
- Record the length (I), width (w), and height (h) of the tumor.
- Calculate the tumor volume using the formula: $V = 0.5236 \times (I \times W \times h)$.[1]
- Plot the average tumor volume for each group over time to visualize tumor growth inhibition.
- At the end of the study, calculate the percentage of tumor growth inhibition.

Protocol 3: Immunohistochemistry (IHC) for Microvessel Density and Immune Infiltration

This protocol is used to assess the biological effects of VB-111 on the tumor microenvironment at the study endpoint.

Procedure:

- Euthanize mice at the conclusion of the study and excise the tumors.
- Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
- Cut 4-5 μm sections and mount them on slides.
- For Microvessel Density:
 - Perform antigen retrieval.
 - Incubate sections with a primary antibody against CD31, an endothelial cell marker.[4][9]
 - Incubate with a suitable secondary antibody and use a detection system (e.g., DAB).

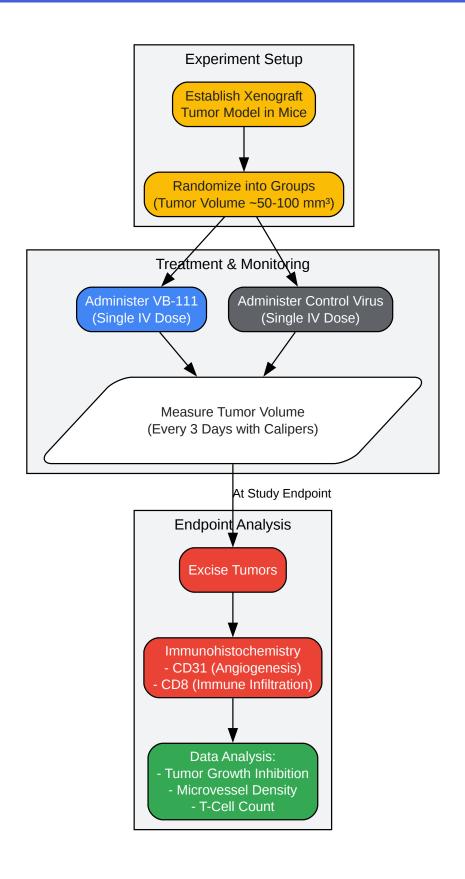
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- Counterstain with hematoxylin.
- Quantify the number of CD31-positive vessels per high-power field to determine the reduction in angiogenic activity.[9][10]
- For Immune Cell Infiltration:
 - Follow the same IHC steps but use a primary antibody against CD8 to identify cytotoxic Tcells.[8]
 - Quantify the number of CD8-positive cells within the tumor to assess the immunotherapeutic effect.[5][8]





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Caption: Preclinical experimental workflow for VB-111.



Preclinical Data Summary

The following table summarizes quantitative data from a key preclinical study of VB-111 in thyroid cancer xenograft models.[9]

Thyroid Cancer Model	Tumor Growth Inhibition (%)	P-value	Key Finding: Reduction in Angiogenesis
Follicular	26.6%	0.0596	Significant reduction in CD31 staining (P < 0.05)[9]
Papillary	34.4%	0.0046	Significant reduction in CD31 staining (P < 0.05)[9]
Anaplastic	37.6%	0.0249	Significant reduction in CD31 staining (P < 0.05)[9]

Protocols for Quantifying Clinical Response

In clinical trials, tumor response is quantified using standardized imaging criteria, biomarkers, and survival endpoints. VB-111 has been evaluated in patients with recurrent glioblastoma, platinum-resistant ovarian cancer, and other advanced solid tumors.[6][8]

Protocol 4: Clinical Efficacy Assessment

- 1. Imaging-Based Assessment:
- Method: Use imaging modalities such as Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) to assess tumor burden.[2][11]
- Frequency: Perform scans at baseline and periodically during treatment (e.g., every 56-day cycle).[2]
- Quantification: Evaluate tumor response based on the Response Evaluation Criteria in Solid Tumors (RECIST). This involves measuring the sum of the longest diameters of target



lesions to classify response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).

- Advanced Quantification: For specific cancers like recurrent glioblastoma, contrast-enhanced T1-weighted digital subtraction MRI can be used to quantify tumor volume more precisely.
 [11]
- 2. Biomarker Assessment (Ovarian Cancer):
- Method: Measure serum levels of Cancer Antigen 125 (CA-125), a key biomarker for ovarian cancer.[12]
- Frequency: Collect blood samples at baseline and throughout the treatment course.
- Quantification: A response is typically defined as a 50% or greater reduction in CA-125 levels from baseline (GCIG criteria).[8][12] This response has been shown to correlate with a survival benefit.[5][13]
- 3. Survival Endpoints:
- Progression-Free Survival (PFS): The time from the start of treatment until tumor progression or death from any cause.
- Overall Survival (OS): The time from the start of treatment until death from any cause. These are primary endpoints in many Phase III trials.[14]
- 4. Post-Treatment Correlatives:
- Fever: Post-treatment fever has been observed as a common side effect and a potential
 marker for a positive immune response to VB-111, correlating with better survival outcomes.
 [5][14]
- Biopsies: When feasible, tumor biopsies taken after treatment can be analyzed via IHC to confirm the infiltration of cytotoxic CD8+ T-cells, linking the clinical response to the drug's immune-mediated mechanism of action.[5][8]

Clinical Data Summary



The following tables summarize key quantitative outcomes from clinical trials of VB-111.

Table 1: Phase I/II Study of VB-111 + Paclitaxel in Platinum-Resistant Ovarian Cancer[5][8]

Metric	Therapeutic Dose Cohort (n=17)	Sub-Therapeutic Dose Cohort (n=4)	P-value
CA-125 Response Rate	58%	N/A	N/A
Median Overall Survival (OS)	16.6 months (498 days)	5.8 months (173 days)	0.028

Table 2: Data from Various VB-111 Clinical Trials



Trial / Cancer Type	Phase	Key Efficacy Endpoint & Result	Reference
OVAL (Phase III) / Platinum-Resistant Ovarian Cancer	III	Interim analysis met pre-specified criteria of at least 10% higher CA-125 response rate vs. control.[12]	[12]
OVAL (Phase III Final) / Platinum-Resistant Ovarian Cancer	III	Did not meet primary endpoints of improving PFS or OS. Median PFS was 5.29 months (vs. 5.36 placebo); Median OS was 13.37 months (vs. 13.14 placebo).	[14]
Phase I/II / Recurrent Glioblastoma	1/11	In patients with small tumors (<25mL), priming with VB-111 before combination with bevacizumab showed a significant OS advantage (15 mo vs. 7-8.5 mo).[11]	[11]
Phase I / Advanced Solid Tumors	I	Evidence of anti-tumor activity and superior OS in the highest dose cohort (1 x 10 ¹³ VPs) compared to lower doses.	[6]

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